molecular formula C13H13N8NaO2 B1454752 Molidustat sodium CAS No. 1375799-59-9

Molidustat sodium

货号: B1454752
CAS 编号: 1375799-59-9
分子量: 336.28 g/mol
InChI 键: VYRQLKYGGSWDNH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莫利司塔钠是一种药物化合物,作为缺氧诱导因子脯氨酰羟化酶抑制剂。该化合物可增加内源性促红细胞生成素的产生,从而刺激血红蛋白和红细胞的生成。 它主要用于治疗慢性肾脏病引起的贫血 .

准备方法

合成路线和反应条件: 莫利司塔钠的合成涉及几个关键步骤,包括吡唑啉核的形成以及吗啉和三唑基团的引入。反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的化学转化。

工业生产方法: 莫利司塔钠的工业生产遵循类似的合成路线,但规模扩大以适应更大的数量。这包括优化反应条件以最大限度地提高产量和纯度,同时最小化生产成本和环境影响。

化学反应分析

反应类型: 莫利司塔钠经历各种化学反应,包括:

    氧化: 该反应可以改变分子上的官能团,可能改变其药理特性。

    还原: 该反应可用于还原特定的官能团,影响化合物的稳定性和活性。

    取代: 该反应涉及用另一个官能团取代一个官能团,可用于创建具有不同性质的衍生物。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

    取代: 常见的试剂包括卤化剂和亲核试剂。

主要形成的产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种官能化类似物。

科学研究应用

Molidustat sodium is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor being investigated for various applications, including treating anemia in humans and animals . Molidustat increases endogenous erythropoietin production, which stimulates the production of hemoglobin and red blood cells .

Scientific Research Applications

Molidustat's mechanism of action has made it a candidate in several research areas:

  • Treatment of Renal Anemia Molidustat is used for treating anemia associated with chronic kidney disease (CKD) . Phase III clinical trials have investigated this compound for treating anemia in CKD patients . Molidustat stimulates erythropoietin production in the kidneys . In rodent models of renal anemia and inflammation-induced anemia, molidustat prevented or reversed the decline of hematocrit and normalized systolic blood pressure in a rodent model of CKD .
  • Veterinary Medicine Molidustat is indicated for controlling nonregenerative anemia associated with chronic kidney disease in cats . The FDA granted conditional approval of Varenzin-CA1, containing molidustat, to Elanco US Inc. .
  • Performance Enhancement Molidustat has been incorporated into screens for performance-enhancing drugs because of its potential applications in athletic doping .

Clinical Trials and Studies

  • MIYABI Studies The MolIdustat once dailY improves renal Anaemia By Inducing erythropoietin (MIYABI) program includes two phase III studies: MIYABI Non-Dialysis-Correction (ND-C) and MIYABI Non-Dialysis-Maintenance (ND-M) . These studies aim to demonstrate the efficacy of molidustat treatment compared to darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD .
  • Erythropoietic Effects in Cats Studies have demonstrated the erythropoietic effects of molidustat in healthy cats . Molidustat-treated cats showed a significant increase in mean HCT (hematocrit) compared to control groups .
  • Safety Study in Cats A study investigated the safety of orally administered molidustat in cats, and the results support a reasonable expectation of effectiveness and an acceptable safety profile .

Data from Animal Studies

ParameterMolidustat GroupControl Group
Hematocrit (HCT) IncreaseSignificant increase observed weekly; significant increase from baseline (23.6%) first observed on Day 21 (27.3%) Mean HCT remained low throughout the study (20.1%-23.4%)
Treatment Success (Day 28)Higher number of individual treatment successes (7/14) among molidustat-treated cats Fewer successes among control cats (1/5)
Systolic Blood Pressure (Hypertensive Cat)Increased from 165 mmHg before treatment to 182 mmHg (SD 42) and 192 mmHg (SD 56) during treatment; decreased to baseline on SD 70 (159 mmHg) and SD 84 (151 mmHg) while still receiving molidustat oral suspension; hypertension possibly related to molidustat treatment but non-treatment related cause not found N/A
Adverse ReactionsVomiting (40% of cats), decreased appetite No vomiting reported

作用机制

莫利司塔钠通过抑制缺氧诱导因子脯氨酰羟化酶发挥作用。这种抑制稳定了缺氧诱导因子,导致促红细胞生成素转录增加,随后刺激红细胞生成。 所涉及的分子靶标包括缺氧诱导因子通路和促红细胞生成素基因 .

类似化合物:

    达贝泊埃替α: 另一种用于治疗贫血的促红细胞生成素。

    罗沙司他: 一种缺氧诱导因子脯氨酰羟化酶抑制剂,具有类似的应用。

独特性: 莫利司塔钠在特异性抑制缺氧诱导因子脯氨酰羟化酶方面是独一无二的,与其他药物相比,它提供了一种更具针对性和潜在更安全的方法来刺激促红细胞生成素的产生 .

相似化合物的比较

    Darbepoetin alfa: Another erythropoiesis-stimulating agent used to treat anemia.

    Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor with similar applications.

Uniqueness: Molidustat sodium is unique in its specific inhibition of hypoxia-inducible factor prolyl hydroxylase, leading to a more targeted and potentially safer approach to stimulating erythropoietin production compared to other agents .

属性

IUPAC Name

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQLKYGGSWDNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N8NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375799-59-9
Record name Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOLIDUSTAT SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Molidustat sodium
Reactant of Route 2
Reactant of Route 2
Molidustat sodium
Reactant of Route 3
Reactant of Route 3
Molidustat sodium
Reactant of Route 4
Molidustat sodium
Reactant of Route 5
Reactant of Route 5
Molidustat sodium
Reactant of Route 6
Reactant of Route 6
Molidustat sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。